4-Bromo-6-chloro-2-chloromethyl-pyrimidine basic properties
4-Bromo-6-chloro-2-chloromethyl-pyrimidine basic properties
An In-depth Technical Guide to 4-Bromo-6-chloro-2-chloromethyl-pyrimidine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-6-chloro-2-chloromethyl-pyrimidine, a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Drawing upon established principles of heterocyclic chemistry and data from analogous structures, this document will explore the compound's core properties, reactivity profile, potential synthetic routes, and applications for researchers, scientists, and drug development professionals.
Core Molecular Profile
4-Bromo-6-chloro-2-chloromethyl-pyrimidine is a polysubstituted pyrimidine ring. The pyrimidine core is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of three electron-withdrawing halogen atoms. This electronic nature is central to its reactivity.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale & Supporting Data |
| Molecular Formula | C₅H₃BrCl₂N₂ | Based on the chemical structure. |
| Molecular Weight | 241.90 g/mol | Calculated from the molecular formula. Analogous compound 4-Bromo-6-chloropyrimidine has a molecular weight of 193.43 g/mol [1]. |
| Appearance | White to off-white solid | Halogenated heterocyclic compounds are typically crystalline solids at room temperature. |
| Melting Point | > 100 °C | The presence of multiple halogens and the planar pyrimidine ring would lead to a relatively high melting point due to strong intermolecular forces. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Insoluble in water. | Typical for halogenated organic compounds. |
| Boiling Point | > 300 °C | Expected to be high due to its molecular weight and polarity. |
Spectroscopic Profile (Anticipated)
A detailed spectroscopic analysis would be required for full structural confirmation. The expected spectral characteristics are as follows:
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¹H NMR: A singlet corresponding to the C5 proton on the pyrimidine ring and a singlet for the two protons of the chloromethyl group (-CH₂Cl).
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¹³C NMR: Five distinct signals for the five carbon atoms in the molecule. The chemical shifts would be influenced by the attached halogens and nitrogen atoms.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M+) for the free base would be approximately 242 g/mol .[2]
Reactivity and Mechanistic Rationale
The reactivity of 4-Bromo-6-chloro-2-chloromethyl-pyrimidine is governed by three distinct electrophilic sites: the C4-Br, C6-Cl, and the CH₂-Cl group. The pyrimidine ring's electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr).[3]
Differential Reactivity of Halogen Substituents
The three halogen atoms exhibit a hierarchy of reactivity, which is crucial for selective functionalization:
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Chloromethyl Group (-CH₂Cl): This is the most reactive site for standard Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols). The pyrimidine ring acts as an electron-withdrawing group, stabilizing the transition state.[4]
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C4-Bromo and C6-Chloro on the Pyrimidine Ring: These positions are activated for Nucleophilic Aromatic Substitution (SNAr). The relative reactivity between the C-Br and C-Cl bonds in SNAr on a pyrimidine ring can be nuanced. Generally, the C-Cl bond can be a better leaving group in the rate-determining step of SNAr compared to C-Br.[5] However, for palladium-catalyzed cross-coupling reactions, the reactivity order is typically C-I > C-Br > C-Cl, making the C4-bromo position the more likely site for initial cross-coupling.[5]
The electron-deficient nature of the pyrimidine ring is most pronounced at the C2 and C4/C6 positions, making them susceptible to nucleophilic attack.[5]
Logical Flow of Selective Functionalization
A strategic approach to modifying this molecule would exploit the differential reactivity of the halogen groups.
Caption: Sequential functionalization workflow for 4-Bromo-6-chloro-2-chloromethyl-pyrimidine.
Proposed Synthesis Protocol
A plausible multi-step synthesis can be designed starting from commercially available pyrimidine precursors. The following protocol is a generalized approach based on established heterocyclic transformations.[6]
Step 1: Synthesis of a Dihalo-2-methylpyrimidine Intermediate
A potential starting point is the synthesis of a dihalo-2-methylpyrimidine. This can be achieved through condensation reactions followed by halogenation.
Step 2: Chlorination of the Methyl Group
The 2-methyl group can be chlorinated using a suitable chlorinating agent like N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN or benzoyl peroxide) or UV light.
Experimental Protocol: Chlorination of a 2-Methylpyrimidine
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Dissolution: Dissolve the 2-methylpyrimidine precursor (1.0 eq) in an inert solvent such as carbon tetrachloride or acetonitrile.
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Reagent Addition: Add N-chlorosuccinimide (1.1 - 1.5 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
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Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the 2-chloromethylpyrimidine derivative.
Applications in Drug Discovery and Materials Science
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[7] Its ability to act as a bioisostere for other aromatic systems and its diverse biological activities make it a valuable core.[7]
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Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology. The three reactive handles on 4-Bromo-6-chloro-2-chloromethyl-pyrimidine allow for the systematic exploration of the chemical space around the pyrimidine scaffold to optimize binding to kinase targets.[4]
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Agrochemicals: Substituted pyrimidines are also prevalent in modern agrochemicals, including herbicides and fungicides.[8] This compound serves as an excellent starting point for the synthesis of novel active ingredients.
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Materials Science: The electronic properties of the pyrimidine ring can be tuned through substitution, making this compound a potential intermediate for the synthesis of functional dyes, advanced polymers, and electronic materials.[8]
Safety and Handling
While a specific MSDS for 4-Bromo-6-chloro-2-chloromethyl-pyrimidine is not available, the safety precautions should be based on its structural features as a halogenated, potentially alkylating agent.
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Toxicity: Assumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9][10]
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-Bromo-6-chloro-2-chloromethyl-pyrimidine is a highly functionalized and reactive building block with considerable potential for the synthesis of complex molecular architectures. Its three distinct reactive sites allow for a controlled and sequential introduction of various substituents, making it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. While direct experimental data is limited, a thorough understanding of its predicted properties and reactivity, based on sound chemical principles, enables its effective utilization in a research and development setting.
References
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PubChem. 4-Bromo-6-chloropyrimidine. National Center for Biotechnology Information. [Link]
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Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
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MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Bromo-2-chloropyridine in Modern Organic Synthesis. [Link]
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Chemistry LibreTexts. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]
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